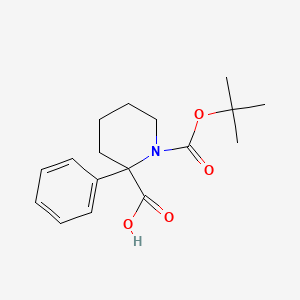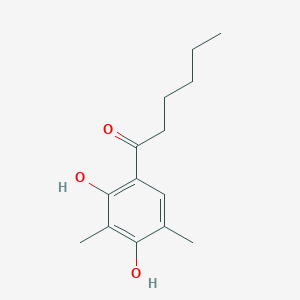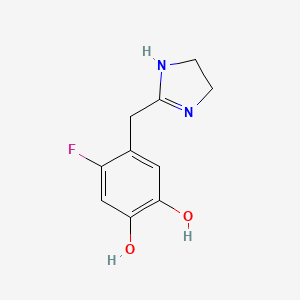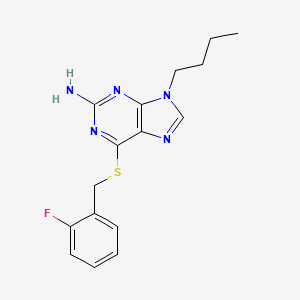
9-Butyl-6-((2-fluorobenzyl)thio)-9H-purin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Butyl-6-((2-fluorobenzyl)thio)-9H-purin-2-amine is a synthetic organic compound that belongs to the purine class of molecules. Purines are heterocyclic aromatic organic compounds, which play crucial roles in biochemistry, particularly in the structure of DNA and RNA. This specific compound features a butyl group, a fluorobenzylthio group, and an amine group attached to the purine core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Butyl-6-((2-fluorobenzyl)thio)-9H-purin-2-amine typically involves multiple steps, starting from commercially available purine derivatives. The general synthetic route may include:
N-Alkylation: Introduction of the butyl group to the purine core.
Thioether Formation: Reaction of the purine derivative with 2-fluorobenzylthiol under basic conditions to form the thioether linkage.
Amination: Introduction of the amine group at the 2-position of the purine ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions could target the nitro groups if present in derivatives.
Substitution: Nucleophilic substitution reactions could occur at the fluorobenzyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups at the benzyl position.
科学的研究の応用
9-Butyl-6-((2-fluorobenzyl)thio)-9H-purin-2-amine could have several applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying purine metabolism and enzyme interactions.
Medicine: Possible applications in drug development, particularly for targeting purine-related pathways.
Industry: Use in the synthesis of specialty chemicals or as a precursor in manufacturing processes.
作用機序
The mechanism of action for this compound would depend on its specific interactions with biological molecules. Generally, purine derivatives can interact with enzymes involved in nucleotide synthesis and metabolism. The fluorobenzylthio group might enhance binding affinity or specificity for certain targets.
類似化合物との比較
Similar Compounds
6-Mercaptopurine: Used in the treatment of leukemia.
Azathioprine: An immunosuppressive drug.
Allopurinol: Used to treat gout by inhibiting xanthine oxidase.
Uniqueness
9-Butyl-6-((2-fluorobenzyl)thio)-9H-purin-2-amine is unique due to its specific substitution pattern, which could confer distinct chemical and biological properties compared to other purine derivatives.
特性
CAS番号 |
1581-23-3 |
|---|---|
分子式 |
C16H18FN5S |
分子量 |
331.4 g/mol |
IUPAC名 |
9-butyl-6-[(2-fluorophenyl)methylsulfanyl]purin-2-amine |
InChI |
InChI=1S/C16H18FN5S/c1-2-3-8-22-10-19-13-14(22)20-16(18)21-15(13)23-9-11-6-4-5-7-12(11)17/h4-7,10H,2-3,8-9H2,1H3,(H2,18,20,21) |
InChIキー |
FTJVCADXPPWKPE-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C=NC2=C1N=C(N=C2SCC3=CC=CC=C3F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 6-bromo-4-methoxy-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12935795.png)

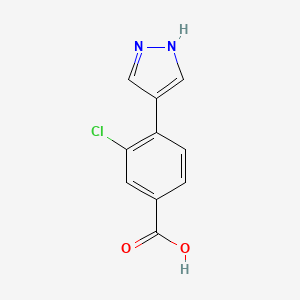
![Ethyl 2-[6-(4-chlorophenyl)sulfanylpurin-9-yl]acetate](/img/structure/B12935800.png)
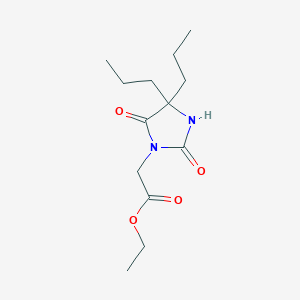
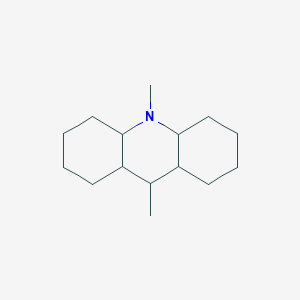
![Methyl 8-fluoroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B12935816.png)
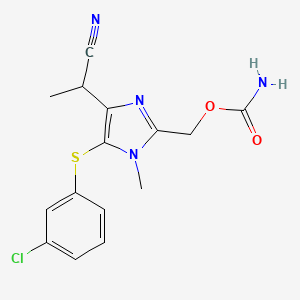
![3-Phenyl-1-azaspiro[4.4]nonane](/img/structure/B12935831.png)

